molecular formula C18H19ClN6O2S B2923705 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013757-10-2

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2923705
CAS No.: 1013757-10-2
M. Wt: 418.9
InChI Key: LHARCLPGSRKYIX-UHFFFAOYSA-N
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Description

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a 2-chlorophenyl sulfonyl group and a 3-methylpyrazole moiety. Its molecular formula is C₁₈H₁₉ClN₆O₂S, with a molecular weight of approximately 418.9 g/mol. Pyridazine derivatives are pharmacologically significant, with reported activities including anti-bacterial, anti-viral, and anti-platelet aggregation effects .

Properties

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-5-3-2-4-15(16)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHARCLPGSRKYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-(2-chlorophenyl)sulfonylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine. Its molecular formula is C21H22ClN5O2SC_{21}H_{22}ClN_5O_2S with a molecular weight of approximately 418.90 g/mol. The structure features a pyridazine core, a piperazine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways associated with disease processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression.
  • Receptor Modulation : It could bind to receptors, altering their activity and affecting cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer activity in several studies. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, derivatives of similar structures have shown substantial antitumor activity against HepG2 and SGC-7901 cell lines, with IC50 values indicating effective concentrations for growth inhibition .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response. This activity could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of related compounds is presented below:

StudyFindingsReference
Study on Antimicrobial ActivityCompounds showed significant activity against resistant bacterial strains with IC90 values ranging from 3.73 to 4.00 μM.
Anticancer EvaluationDerivatives exhibited substantial antitumor effects against HepG2 and SGC-7901 cell lines with IC50 values indicating effective concentrations for growth inhibition.
Anti-inflammatory PotentialSuggested inhibition of pro-inflammatory cytokines; further studies required to confirm mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Chlorophenyl vs. 2-Chlorophenyl Sulfonyl Substitution

  • 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C₁₈H₁₉ClN₆O₂S) differs only in the position of the chlorine atom on the phenylsulfonyl group (3-chloro vs. 2-chloro). For instance, the 2-chloro substituent could impose greater steric hindrance near the sulfonyl group compared to the 3-chloro analog .

Substitution of Sulfonyl with Acyl Groups

  • 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29) (C₂₃H₂₀Cl₂N₆O) replaces the sulfonyl group with an acetyl moiety. Acylated piperazines generally exhibit reduced electron-withdrawing effects compared to sulfonyl groups, which may influence metabolic stability and solubility. Compound 29 showed a high yield (78%) and a melting point of 189–190°C, suggesting robust synthetic feasibility .

Fluorophenyl vs. Chlorophenyl Substitutions

  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine substitutes chlorine with fluorine at the 2-position of the phenyl group. Fluorine’s higher electronegativity may enhance dipole interactions but reduce lipophilicity compared to chlorine. Such substitutions are critical in optimizing pharmacokinetic properties like blood-brain barrier penetration .

Phenoxypropyl vs. Sulfonyl Piperazine Derivatives

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine features a phenoxypropyl chain instead of a sulfonyl group. Such structural variations are pivotal in tailoring compounds for specific therapeutic targets (e.g., anti-inotropic agents) .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C₁₈H₁₉ClN₆O₂S 2-Chlorophenyl sulfonyl, 3-methylpyrazole High electron-withdrawing sulfonyl group; potential anti-viral/anti-bacterial activity
3-Chlorophenyl sulfonyl analog C₁₈H₁₉ClN₆O₂S 3-Chlorophenyl sulfonyl Positional isomer; steric/electronic differences may affect target selectivity
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine C₁₄H₁₃ClFN₅ 2-Fluorophenyl Enhanced dipole interactions; possible improved CNS penetration
6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9H-purine (29) C₂₃H₂₀Cl₂N₆O Acetylpiperazine High yield (78%); melting point 189–190°C; cannabidiol analog activity
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C₁₇H₁₉Cl₂N₅O Phenoxypropyl Anti-platelet aggregation activity; flexible linker for receptor interaction

Key Observations:

  • Electron-Withdrawing Effects : Sulfonyl groups (target compound) enhance stability and hydrogen-bonding capacity compared to acyl or alkyl substituents .
  • Synthetic Feasibility : Acylated piperazines (e.g., compound 29) are synthesized in high yields, whereas sulfonyl derivatives may require more stringent conditions .

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